(Palmitoyloxy)-L-ascorbic acid

稳定性 配方 加速老化试验

Avoid formulation failure: Ascorbyl Palmitate is not a direct L-ascorbic acid substitute. Its unique lipid solubility requires precise procurement for oil-phase antioxidant performance. Verify these key specifications: • Synergistic system compatibility: Designed for co-formulation with α-tocopherol for enhanced oxidative stability in fats & oils. • Lipid solubility: Penetrates lipid bilayers and oil phases where water-soluble vitamin C cannot. • High purity: ≥98% assay for reproducible antioxidant activity and minimal pro-oxidant risk.

Molecular Formula C22H38O7
Molecular Weight 414.5 g/mol
CAS No. 1330-84-3
Cat. No. B072279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Palmitoyloxy)-L-ascorbic acid
CAS1330-84-3
Molecular FormulaC22H38O7
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O
InChIInChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20-/m0/s1
InChIKeyDLPACQFCRQUOOZ-PXNSSMCTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

抗坏血酸棕榈酸酯 (AP) 采购与技术评估


抗坏血酸棕榈酸酯 (Ascorbyl Palmitate, AP) 是由L-抗坏血酸与棕榈酸通过酯化反应生成的一种脂溶性维生素C衍生物 [1]。其分子式为C22H38O7,分子量414.53 g/mol,CAS号为137-66-6。与亲水性的抗坏血酸(AA)不同,AP的脂溶性特性使其能够渗透到生物系统的脂质区域,在化妆品、药品和食品中作为抗氧化剂、防腐剂和营养强化剂广泛应用 [2]。其商业纯度通常可达99%以上 [3]。

Lipid-soluble vitamin C derivative for non‑aqueous antioxidant studies
Partitions into oil phases and lipid bilayers; compatible with emulsion and liposomal models
Distinct stability and activity profile compared to water‑soluble ascorbic acid

AP 的独特理化与稳定性权衡


在科学研究和工业应用中,将抗坏血酸棕榈酸酯(AP)简单归类为“另一种维生素C衍生物”会导致配方失败或性能不达预期。尽管AP的稳定性优于未修饰的抗坏血酸(AA),但其在溶液和乳液中仍会发生水解,稳定性不及2位磷酸化的衍生物,如抗坏血酸磷酸镁(MAP)[1]。同时,AP的抗氧化效力在不同体系中表现迥异,在油相或胶束中可能优于AA,而在某些均相体系或乳液中则可能弱于AA,甚至在高浓度或长期储存下表现出促氧化作用 [2]。此外,其皮肤渗透性也因其长链结构而显著慢于中链酯衍生物 [3]。这些复杂的理化特性决定了AP在配方中的行为是独特的,无法通过其他维生素C衍生物直接替代。

Stability mismatch
AP degrades more slowly than ascorbic acid but faster than magnesium ascorbyl phosphate; direct replacement may shift shelf‑life expectations.
Formulation‑dependent antioxidant activity
In water‑in‑oil emulsions AP can exhibit weaker antioxidant effect than AA, and pro‑oxidant behavior at high concentration or long storage.
Slower dermal permeation
The long‑chain palmitate ester shows lower diffusion than medium‑chain ascorbyl esters; not interchangeable for rapid topical delivery research.

AP 差异化性能定量证据


化学稳定性:AP 与 AA、MAP 的比较

在加速老化试验中,AP的稳定性介于AA和MAP之间。一项研究显示,室温储存60天后,1% AP溶液的浓度损失为23%,显著优于AA的72%损失,但远高于MAP仅5%的损失 [1]。另一项在42°C暗处储存60天的乳液稳定性研究中,MAP的回收率高达95%,而AP仅能回收27% [2]。

Solution stability
Head-to-head
AP loss 23 % vs AA 72 % vs MAP 5 % (60 d, RT)
AP stability is intermediate; selection depends on required shelf‑life and formulation type.
Stability ranking may shift with temperature and matrix; lot‑specific verification advised.
稳定性 配方 加速老化试验 维生素C衍生物 HPLC

乳液中的抗氧化活性:AP 与 AA

在油包水乳液中,AP的抗氧化效果不如AA。一项研究以脂质过氧化氢 (LOOH) 和丙醛生成量为指标,发现在37°C下,AA的抗氧化效果强于AP [1]。此外,AP在储存末期甚至表现出促氧化作用 [1]。另一项在人造黄油体系中的研究也得出类似结论,指出AP的抗氧化效果与AA相似,但稍弱 [2]。

Antioxidant in w/o emulsion
Head-to-head
AA showed stronger inhibition of lipid hydroperoxides and propanal than AP; AP turned pro‑oxidant at late storage.
AP antioxidant performance is system‑dependent; not a universal substitute for AA in high‑oil emulsions.
Data from fish‑oil/rapeseed oil emulsion at 37 °C; matrix‑specific evaluation needed.
抗氧化活性 乳液 脂质氧化 过氧化值 己醛

皮肤渗透性:AP 与中链酯的比较

在一项使用Franz扩散池和Strat-M®皮肤模型的体外渗透研究中,AP的有效扩散系数 (Deff) 是所有测试酯中最低的。抗坏血酸辛酯 (源自椰子油) 的Deff值比AP高出60倍 [1]。这表明AP的皮肤渗透性较差,可能需要借助脂质体等载体或促渗剂来提高其透皮效率。

Skin permeation
Head-to-head
60‑fold lower diffusion coefficient vs ascorbyl caprylate
Slow permeation profile; carrier‑assisted delivery may be required for topical bioavailability studies.
Franz cell, Strat‑M® membrane, no penetration enhancer.
皮肤渗透 透皮给药 Franz扩散池 Strat-M膜 扩散系数

协同抗氧化:AP 与 α-生育酚

在抑制熟火鸡肉丸脂质氧化方面,单独使用AP(200 ppm)的抗氧化效果不如α-生育酚(100 ppm或200 ppm)。然而,当AP(200 ppm)与α-生育酚(100 ppm)联用时,其协同作用使顶空己醛浓度相比单独使用δ-生育酚进一步降低了50% [1]。这种协同效应表现为随着时间推移,TBARS值的相对降低率增加 [2]。

Synergy with tocopherols
Head-to-head
AP + α‑tocopherol reduced hexanal by 50 % vs δ‑tocopherol + α‑tocopherol
AP acts as tocopherol synergist; primary antioxidant selection should include co‑formulation evaluation.
Cooked turkey meat model, 5 °C; generalizability to other matrices requires confirmation.
协同作用 生育酚 脂质氧化 抗氧化剂 TBARS

脂质体包封对皮肤渗透性的改善

将AP(2%)包封于脂质体中可以显著改善其皮肤渗透性。在一项使用胶带剥离法(tape stripping)的研究中,与非脂质体对照相比,脂质体包封的AP在乳化凝胶(emulgel)中的角质层渗透总量增加了1.3倍,在乳霜(cream)中增加了1.2倍 [1]。这一提升具有统计学意义(p < 0.05)。

Liposomal delivery
Head-to-head
1.3‑fold stratum corneum uptake increase with liposomal AP vs free AP (emulgel)
Carrier encapsulation improves dermal deposition; formulation strategy influences research endpoint interpretation.
Tape stripping, human skin; p
Solubility profile
Data to verify
Water solubility 83 mg/mL
Lipophilic character dictates compatibility with oil‑based and lipid‑bilayer experimental systems.
Class‑level inference; lot‑specific solubility verification recommended.
脂质体 皮肤渗透 递送系统 Tape stripping 配方

溶解度与脂溶性特性

与易溶于水的AA形成鲜明对比,AP几乎不溶于水(溶解度 < 0.1 mg/mL),但在乙醇(71-77 mg/mL)和DMSO(83-100 mg/mL)等有机溶剂中具有良好的溶解性 。这种脂溶性特性使其能够定位在油水界面或脂质双层中,这是其发挥抗氧化和渗透功能的物理化学基础。

Solubility profile
Data to verify
Water solubility 83 mg/mL
Lipophilic character dictates compatibility with oil‑based and lipid‑bilayer experimental systems.
Class‑level inference; lot‑specific solubility verification recommended.
溶解度 脂溶性 配方 DMSO 乙醇

AP 的研究与工业应用场景


含油食品与饲料的抗氧化协同增效

此应用场景直接源于AP与生育酚的协同作用证据 [1]。在油脂、油炸食品、肉制品、宠物食品及鱼油制剂中,不应将AP作为单一抗氧化剂使用。其最佳实践是作为增效剂,与α-生育酚或混合生育酚复配。例如,在熟肉制品中,AP (200 ppm) + α-生育酚 (100 ppm) 的组合能实现比单独使用更高剂量生育酚更优的抗氧化效果 [1]。采购决策应基于“协同抗氧化体系”而非“单一成分”进行评估。

皮肤靶向递送的先进局部制剂

此场景基于AP的皮肤渗透性缺陷及其改善策略的证据 [2] [3]。对于宣称具有抗衰老、美白或抗氧化功效的化妆品和皮肤病外用制剂,直接添加游离AP是低效的。高端配方必须采用先进的递送系统,如脂质体、微乳或固体脂质纳米粒。证据表明,脂质体包封可将AP的角质层渗透量提升1.2-1.3倍 [3]。因此,此类产品的采购和评估重点应从“AP含量”转向“载体系统对AP透皮效率的验证数据”。

油基体系的维生素C营养强化

此场景利用了AP的核心优势——脂溶性 [4]。与AA相比,AP在油基体系中的稳定性更好 [5]。这使其成为高脂食品(如食用油、人造黄油)、脂溶性维生素预混料以及油基药用辅料的理想选择。在此场景下,采购规格应重点关注其在目标油相中的实际溶解度和分散稳定性,而非其在水相中的表现。

脂质体模型与细胞膜相互作用研究

此场景源于AP的独特两亲性结构 [4]。在基础研究中,AP可作为一种分子探针,用于研究抗氧化剂在胶束、脂质双层和细胞膜中的定位、迁移与活性关系 [6]。其脂溶性使其能够模拟天然膜结合抗氧化剂的行为,而这是水溶性的AA无法实现的。研究人员在采购AP时,应关注其高纯度(≥99%)和批次间一致的溶解性,以确保实验的可重复性。

Application
Selection Property
Validation Focus
Antioxidant synergism in lipid‑rich foods and feeds
Synergistic capacity with tocopherols
Co‑formulation verification of lipid oxidation stability
Advanced topical delivery research
Skin permeation enhancement via liposomal or nanoparticle carriers
Carrier‑dependent dermal deposition efficiency
Oil‑based vitamin C fortification
Lipid solubility and stability in oil phases
Solubility and dispersion stability in target oil matrix
Liposome and cell‑membrane interaction studies
Amphiphilic membrane‑partitioning behavior
Lot‑consistent solubility and purity for reproducible model outcomes

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